2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylacetamide is an organic compound with the molecular formula C11H13Cl2NO2. It is a chlorinated derivative of acetamide and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a chloro group, a phenoxy group, and an acetamide moiety, which contribute to its unique chemical properties.
Mechanism of Action
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to changes in the production of certain proteins and other biomolecules .
Result of Action
It is believed that the compound’s interaction with its targets leads to changes in the physiological state of the organism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylacetamide. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylacetamide typically involves the reaction of 2-chloro-N-methylacetamide with 4-chlorophenoxyethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0°C to 50°C. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents, such as lithium aluminum hydride or sodium borohydride, to form reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, toluene, 0°C to 50°C.
Oxidation: Potassium permanganate, hydrogen peroxide, water, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, room temperature.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water, reflux conditions.
Major Products Formed
Nucleophilic Substitution: New derivatives with substituted nucleophiles.
Oxidation: Corresponding oxidized products, such as carboxylic acids.
Reduction: Reduced derivatives, such as alcohols or amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide: Similar structure with a propanamide moiety instead of an acetamide moiety.
2-chloro-4-nitrophenol: Contains a chloro and nitro group on a phenol ring.
4-chloro-2-methylphenoxyacetic acid: Contains a chloro and methyl group on a phenoxyacetic acid.
Uniqueness
2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and phenoxy groups allows for diverse chemical reactivity and potential biological activities. Its structure also enables it to serve as a versatile building block for the synthesis of various derivatives and complex molecules .
Properties
IUPAC Name |
2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-14(11(15)8-12)6-7-16-10-4-2-9(13)3-5-10/h2-5H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGGQLPUJIMCCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)Cl)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.